molecular formula C15H14Cl2N2O2S B3599767 N-(2,4-DICHLOROPHENYL)-N'-(3,4-DIHYDROXYPHENETHYL)THIOUREA

N-(2,4-DICHLOROPHENYL)-N'-(3,4-DIHYDROXYPHENETHYL)THIOUREA

Cat. No.: B3599767
M. Wt: 357.3 g/mol
InChI Key: HLEHHTNDXCWHCU-UHFFFAOYSA-N
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Description

N-(2,4-DICHLOROPHENYL)-N’-(3,4-DIHYDROXYPHENETHYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two aromatic rings, one substituted with chlorine atoms and the other with hydroxyl groups, connected by a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-N’-(3,4-DIHYDROXYPHENETHYL)THIOUREA typically involves the reaction of 2,4-dichloroaniline with 3,4-dihydroxyphenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-N’-(3,4-DIHYDROXYPHENETHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted thioureas with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DICHLOROPHENYL)-N’-(3,4-DIHYDROXYPHENETHYL)THIOUREA would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl and chlorine substituents could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DICHLOROPHENYL)THIOUREA: Lacks the 3,4-dihydroxyphenethyl group.

    N-(3,4-DIHYDROXYPHENETHYL)THIOUREA: Lacks the 2,4-dichlorophenyl group.

    N-PHENYL-N’-(3,4-DIHYDROXYPHENETHYL)THIOUREA: Lacks the chlorine substituents.

Uniqueness

N-(2,4-DICHLOROPHENYL)-N’-(3,4-DIHYDROXYPHENETHYL)THIOUREA is unique due to the combination of chlorine and hydroxyl substituents, which may confer distinct chemical and biological properties. This combination can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c16-10-2-3-12(11(17)8-10)19-15(22)18-6-5-9-1-4-13(20)14(21)7-9/h1-4,7-8,20-21H,5-6H2,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEHHTNDXCWHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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